molecular formula C13H14F3NO5 B1311346 2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid CAS No. 561304-40-3

2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid

Cat. No. B1311346
M. Wt: 321.25 g/mol
InChI Key: DYINHAOLKZFJQC-UHFFFAOYSA-N
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Description

2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid, commonly referred to as TBAT, is an organic compound found in many pharmaceuticals and biotechnological products. TBAT is a versatile compound that can be used in a variety of applications, including synthesis, drug design, and molecular biology.

Scientific Research Applications

Chemical Synthesis and Peptide Modification

The tert-butoxycarbonyl (Boc) group is widely utilized in peptide synthesis for amino protection due to its stability and ease of removal under mild acidic conditions. Research by Bodanszky and Bodanszky (2009) highlights the selective removal of the Boc group, improving synthesis efficiency in the presence of other protective groups. This selectivity is enhanced by dilution with phenols, which also suppresses side reactions, demonstrating the compound's utility in the synthesis of complex peptides (Bodanszky & Bodanszky, 2009).

Solid-Phase Peptide Synthesis

Hammer et al. (2009) explored the use of 3-nitro-4-(N-protected aminomethyl)benzoic acids, protected by Boc, in solid-phase peptide synthesis (SPPS). This approach allows for the synthesis of C-terminal peptide amides under mild conditions, highlighting the compound's role in facilitating the generation of peptide libraries and therapeutics (Hammer, Albericio, Gera, & Bárány, 2009).

Organic Synthesis and Catalysis

The compound serves as a key intermediate in various organic syntheses, including the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, as described by Koseki, Yamada, and Usuki (2011). This work demonstrates its application in generating complex organic molecules, furthering the development of pharmaceuticals and materials science (Koseki, Yamada, & Usuki, 2011).

Peptide Bond Formation and Protection

N-tert-Butoxycarbonylation of amines, as explored by Heydari et al. (2007), showcases an efficient and environmentally friendly method for amine protection. This technique is pivotal in peptide bond formation, ensuring the stability and purity of peptides for therapeutic applications (Heydari, Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Crystallography and Material Science

In the realm of crystallography and magnetism, Baskett and Lahti (2005) investigated 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, a derivative of the compound . Their study into its solid-state structure and magnetic properties opens avenues for its application in material science, particularly in the development of novel magnetic materials (Baskett & Lahti, 2005).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO5/c1-12(2,3)22-11(20)17-9-7(10(18)19)5-4-6-8(9)21-13(14,15)16/h4-6H,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYINHAOLKZFJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150666
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid

CAS RN

561304-40-3
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561304-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Leroux, E Castagnetti… - The Journal of Organic …, 2003 - ACS Publications
Trifluoromethoxy-substituted anilines undergo hydrogen/lithium permutation (“metalation”) with optional site selectivity depending on the N-protective group employed. N-tert-…
Number of citations: 19 pubs.acs.org

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